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Introduction

BMS-180048, also known as Avitriptan, was a promising drug candidate developed by Bristol-
Myers Squibb in the 1990s for the acute treatment of migraine. As a member of the triptan
class of drugs, its mechanism of action centered on the serotonin (5-HT) receptor system.
Despite reaching late-stage clinical development, its journey was ultimately halted. This
technical guide provides a comprehensive overview of the development history of BMS-
180048, from its preclinical pharmacology to its clinical evaluation and eventual
discontinuation, based on publicly available scientific literature.

Preclinical Development
Mechanism of Action

BMS-180048 is a potent and selective agonist of the serotonin 5-HT1B and 5-HT1D receptors.
These receptors are predominantly located on intracranial blood vessels and presynaptic
trigeminal nerve endings. The therapeutic rationale for triptans in migraine treatment is based
on a three-pronged mechanism:

o Cranial Vasoconstriction: Activation of 5-HT1B receptors on dilated intracranial arteries is
believed to counteract the vasodilation associated with migraine attacks.
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« Inhibition of Neuropeptide Release: Stimulation of presynaptic 5-HT1D receptors on
trigeminal nerve terminals inhibits the release of pro-inflammatory vasoactive neuropeptides,
such as calcitonin gene-related peptide (CGRP).

« Inhibition of Nociceptive Neurotransmission: Triptans may also attenuate pain signaling
within the trigeminocervical complex in the brainstem.

Receptor Binding Affinity

Preclinical studies established the high affinity of BMS-180048 for its target receptors. The
binding affinities (pKi) are summarized in the table below. A higher pKi value indicates a
stronger binding affinity.

Receptor Subtype Species pKi Value
5-HT1B Rat 7.44
5-HT1B Human 7.68
5-HT1D Human 8.36

In Vitro and In Vivo Pharmacology

Receptor Binding Assays: Standard radioligand binding assays were employed to determine
the affinity of BMS-180048 for various serotonin receptor subtypes. These assays typically
involve incubating cell membranes expressing the receptor of interest with a radiolabeled
ligand and varying concentrations of the unlabeled test compound (BMS-180048). The
concentration of the test compound that inhibits 50% of the specific binding of the radioligand
(IC50) is determined and used to calculate the inhibition constant (Ki).

Isolated Tissue Preparations: The functional activity of BMS-180048 was assessed using
isolated tissue preparations, such as rabbit saphenous vein and dog basilar artery, which are
known to express 5-HT1-like receptors. The contractile responses of these tissues to
increasing concentrations of the drug were measured to determine its potency and efficacy.

In Vivo Models: The antimigraine potential of BMS-180048 was evaluated in animal models
that are predictive of efficacy in humans. One such model involves measuring the drug's ability
to constrict porcine carotid arteriovenous anastomoses (AVAS). Triptans are known to
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selectively reduce blood flow through these AVAs, which is thought to be analogous to their
effect on intracranial vessels in humans.
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Clinical Development

BMS-180048 progressed through all three phases of clinical trials, demonstrating preliminary
efficacy and an acceptable safety profile in early studies.

Pharmacokinetics

Pharmacokinetic studies were conducted in healthy volunteers and migraine patients, both
during and between migraine attacks.

Route of
Parameter . . Dose Value
Administration

Time to Peak Plasma
) Oral 75, 150, 200 mg 1-2 hours
Concentration (Tmax)

Half-life (t1/2) Intravenous 12.7, 25.3, 38.0 mg Approximately 8 hours
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Studies indicated that the pharmacokinetics of avitriptan were proportional to the dose
administered.

Clinical Efficacy

Clinical trials evaluated the efficacy of BMS-180048 in the acute treatment of migraine
headaches.

Study Phase Doses Key Findings

Doses of 150 mg and 200 mg

showed a greater decrease in
Phase 2 75, 150, 200 mg headache intensity scores at 2

hours post-dose compared to

placebo.

The drug reached Phase 3
Not specified in detail in clinical trials, suggesting
Phase 3 ) ) . i )
available literature positive outcomes in earlier

phases.

Safety and Tolerability

The most commonly reported adverse event in clinical trials was paresthesia. A dedicated study
was conducted to investigate the cardiovascular safety of BMS-180048, a known concern with
the triptan class of drugs due to their vasoconstrictive properties. This study in patients who
had previously experienced chest symptoms with sumatriptan found no evidence of myocardial
ischemia with avitriptan, suggesting that these symptoms are unlikely to be of cardiac origin.
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Discontinuation

Despite reaching Phase 3 clinical trials, the development of BMS-180048 (Avitriptan) was
discontinued, and the drug was never marketed. The precise and officially stated reasons for
this decision by Bristol-Myers Squibb are not readily available in the public domain. However,
based on the known class effects of triptans and the competitive landscape at the time, several
factors may have contributed to this decision:

o Cardiovascular Safety Concerns: Although a specific study showed no direct evidence of
myocardial ischemia, the vasoconstrictive nature of all triptans remained a significant
concern for regulatory agencies and clinicians. It is possible that longer-term or broader
safety data from Phase 3 trials revealed a cardiovascular risk profile that was not favorable
when compared to other available or emerging treatments.

o Competitive Landscape: The late 1990s saw the approval and market success of other
triptans, most notably sumatriptan. For a new entrant like Avitriptan to succeed, it would
have needed to demonstrate a significant advantage in terms of efficacy, safety, or patient
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convenience. It is plausible that the overall clinical profile of Avitriptan was not sufficiently
differentiated to warrant continued investment in a competitive market.

o Strategic Business Decisions: Pharmaceutical companies periodically review their
development pipelines and make strategic decisions based on a variety of factors, including
market potential, development costs, and internal priorities. The discontinuation of
Avitriptan's development could have been a result of such a strategic realignment within
Bristol-Myers Squibb.

Conclusion

BMS-180048 (Avitriptan) represented a scientifically sound approach to the acute treatment of
migraine, leveraging the established mechanism of 5-HT1B/1D receptor agonism. Its
development progressed through extensive preclinical and clinical evaluation, demonstrating
efficacy in alleviating migraine symptoms. However, like many drug candidates, its journey from
the laboratory to the pharmacy was ultimately unsuccessful. While the specific reasons for its
discontinuation remain unpublished, the story of Avitriptan underscores the significant
challenges and rigorous standards involved in modern drug development, particularly
concerning long-term safety and the need for a clear clinical advantage in a competitive
therapeutic area.

 To cite this document: BenchChem. [BMS-180048 (Avitriptan): A Technical Overview of its
Development and Discontinuation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b195663#bms-180048-development-history-and-
discontinuation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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